Cyclopenta-1,3-diene;dichlorozirconium

Description

Historical Trajectory and Seminal Discoveries in Organozirconium Chemistry

The field of organozirconium chemistry began in the early 1950s, shortly after the landmark discovery of ferrocene (B1249389), the first "sandwich" compound, which energized the study of organometallic compounds. researchgate.netwikipedia.orgacs.org In late October 1952, John M. Birmingham, a doctoral student in Geoffrey Wilkinson's laboratory at Harvard University, successfully synthesized the first organozirconium compound, zirconocene (B1252598) dibromide ((C₅H₅)₂ZrBr₂). researchgate.netacs.org This synthesis, along with analogs containing nickel, titanium, and vanadium, was reported in early 1953. acs.org Soon after, a more convenient synthesis route yielding the chloride derivative, zirconocene dichloride, was developed. wikipedia.orgacs.org The formal publication detailing this work appeared in September 1954. acs.org

Despite its synthesis, zirconocene dichloride remained largely a chemical curiosity until 1960, when a patent filed by David S. Breslow of Hercules Powder Co. disclosed its potential as a catalyst for ethylene (B1197577) polymerization. acs.org A significant leap forward occurred in the mid-1970s with the work of Walter Kaminsky, who demonstrated that activating zirconocene dichloride with methylaluminoxane (B55162) (MAO) created a highly effective homogeneous catalyst for olefin polymerization. acs.orgacs.org This discovery revolutionized the field, offering unprecedented control over polymer structure compared to traditional heterogeneous Ziegler-Natta catalysts. acs.orgnih.gov

The utility of organozirconium compounds in organic synthesis was further expanded by the research of Ei-Ichi Negishi. In 1978, Negishi reported that zirconocene dichloride could catalyze the carboalumination of alkynes, a stereoselective reaction that has since become a vital method for synthesizing complex organic molecules and natural products. acs.orgnih.gov Another key development was the preparation of zirconocene hydrochloride, known as Schwartz's reagent, in 1970 by Peter C. Wailes and H. Weigold. wikipedia.orgacs.org This reagent, derived from the reduction of zirconocene dichloride, became a valuable tool for a transformation known as hydrozirconation. wikipedia.orgwikiwand.com These seminal discoveries established zirconocene dichloride as a cornerstone of modern organometallic chemistry and catalysis. libretexts.org

Fundamental Role of Zirconocene Dichloride within Metallocene Catalysis

Zirconocene dichloride is a versatile and widely used precursor in metallocene catalysis, primarily because of its ability to be converted into catalytically active species for a range of chemical transformations. ontosight.aitaylorandfrancis.com Its most prominent application is in the polymerization of olefins, such as ethylene and propylene (B89431), to produce commercially important plastics. ontosight.aiwikipedia.org When activated by a cocatalyst, typically methylaluminoxane (MAO), zirconocene dichloride forms a cationic alkylzirconocene species, which is the active site for polymerization. taylorandfrancis.commdpi.com This system functions as a single-site catalyst, allowing for the production of polymers with narrow molecular weight distributions and controlled stereochemistry, a significant advantage over traditional multi-site Ziegler-Natta catalysts. nih.govresearchgate.net

Beyond polymerization, zirconocene dichloride plays a crucial role in other catalytic processes:

Carboalumination: It catalyzes the addition of an organoaluminum reagent, such as trimethylaluminium, across an alkyne. wikipedia.orgwikiwand.com This reaction, developed by Negishi, proceeds with high stereoselectivity to form vinylalanes, which are versatile intermediates in organic synthesis. wikipedia.orgacs.org

Hydrozirconation: Zirconocene dichloride is the starting material for Schwartz's reagent, (C₅H₅)₂ZrHCl. wikipedia.orgwikipedia.org This reagent adds a zirconium-hydride bond across unsaturated carbon-carbon bonds (alkenes and alkynes), a process known as hydrozirconation. wikipedia.org The resulting organozirconium intermediates can be readily converted into a variety of functional groups. wikipedia.org

Hydride Catalysis: In-situ generation of zirconium hydride (ZrH) species from zirconocene dichloride and a reducing agent can be used to catalyze reactions like the reduction of carbonyls (ketones, aldehydes, etc.). nih.govacs.org

Reagent Preparation: It is also used to prepare the Negishi reagent, which is a source of the Cp₂Zr fragment for use in oxidative cyclization reactions. wikipedia.org

Cooperative Catalysis: Zirconocene dichloride has been employed in cooperative and relay catalysis systems, where it works in concert with other catalysts to facilitate multi-step reactions, such as the synthesis of quinolines. researchgate.net

The catalytic activity and selectivity of zirconocene-based systems can be finely tuned by modifying the structure of the cyclopentadienyl (B1206354) ligands, for instance, by introducing substituents or bridging the two rings (ansa-metallocenes). nih.govrsc.orgmdpi.com

Conceptual Framework of Early Transition Metal Metallocenes

Metallocenes are a class of organometallic "sandwich" compounds characterized by a central metal atom bonded to two cyclopentadienyl (Cp) ligands. samipubco.comwikipedia.org The archetypal metallocene, ferrocene ((C₅H₅)₂Fe), features parallel Cp rings and is electronically stable with 18 valence electrons. wikipedia.org

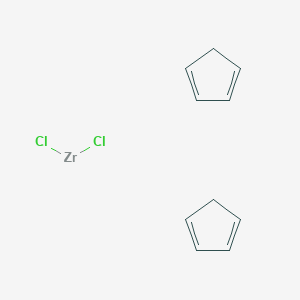

Zirconocene dichloride belongs to the family of early transition metal metallocenes (metals from groups 3, 4, and 5). A key distinction of these compounds is their structure and electronic properties. Unlike the parallel sandwich structure of ferrocene, group 4 metallocenes like zirconocene dichloride adopt a "bent" geometry. wikipedia.orgsamipubco.com In this arrangement, the two Cp rings are tilted relative to each other, and the additional ligands (in this case, two chlorides) occupy the remaining coordination sites, resulting in a distorted tetrahedral geometry around the metal center. wikipedia.orgtaylorandfrancis.comrsc.org For zirconocene dichloride, the Cp(centroid)-Zr-Cp(centroid) angle is approximately 128°, and the Cl-Zr-Cl angle is about 97.1°. wikipedia.org

This structural feature is a direct consequence of the electronic nature of early transition metals. Neutral metallocenes of metals to the left of iron in the periodic table, such as zirconium, are electron-deficient, meaning they have fewer than 18 valence electrons. nih.gov Zirconium in zirconocene dichloride is in a +4 oxidation state, and the complex is formally a 16-electron species. This electron deficiency makes the metal center highly electrophilic and gives it a strong propensity to be oxidized to a more stable state, which is the driving force for its reactivity. acs.org Early transition metals are known for mediating reactions through distinct mechanisms, such as σ-bond metathesis, which is fundamental to their catalytic activity. nih.govacs.org The combination of a bent structure, which provides open coordination sites, and an electron-deficient metal center makes early transition metal metallocenes like zirconocene dichloride exceptionally effective catalyst precursors. acs.org

Structure

2D Structure

Properties

IUPAC Name |

cyclopenta-1,3-diene;dichlorozirconium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H6.2ClH.Zr/c2*1-2-4-5-3-1;;;/h2*1-4H,5H2;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPQOELUORAXGU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=C1.C1C=CC=C1.Cl[Zr]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Zirconocene Dichloride and Its Derivatives

Classical Preparations of Bis(cyclopentadienyl)zirconium Dichloride

The most established and widely utilized method for the synthesis of bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂) involves the reaction of a zirconium(IV) source, typically zirconium(IV) chloride (ZrCl₄), with a cyclopentadienyl (B1206354) anion source. wikipedia.orgchemicalbook.com The common cyclopentadienylating agent is sodium cyclopentadienide (B1229720) (NaCp), which is readily prepared from cyclopentadiene (B3395910) and sodium metal. chemicalbook.com

The reaction is typically carried out in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), in which the zirconium tetrachloride can be solubilized as a complex, for instance, ZrCl₄(THF)₂. wikipedia.org The addition of two equivalents of sodium cyclopentadienide to the zirconium tetrachloride complex results in a salt metathesis reaction, precipitating sodium chloride and forming the desired zirconocene (B1252598) dichloride. wikipedia.org

A representative reaction is as follows: ZrCl₄(THF)₂ + 2 NaCp → Cp₂ZrCl₂ + 2 NaCl + 2 THF wikipedia.org

The product, a white to off-white crystalline solid, can then be purified by extraction and recrystallization. chemicalbook.com Yields for this classical preparation are typically in the range of 70-75%. chemicalbook.com

| Reactant 1 | Reactant 2 | Solvent | Typical Yield |

|---|---|---|---|

| Zirconium(IV) chloride (as THF adduct) | Sodium cyclopentadienide | Tetrahydrofuran (THF) | 70-75% chemicalbook.com |

| Zirconium(IV) chloride | Sodium cyclopentadienide | Diethylene glycol dimethyl ether / n-hexane | 70-75% chemicalbook.com |

Synthesis of Substituted Bis(cyclopentadienyl)zirconium Dichloride Complexes

The modification of the cyclopentadienyl ligands with various substituents allows for the fine-tuning of the steric and electronic properties of the resulting zirconocene dichloride complexes. This has led to the development of a vast library of derivatives with tailored catalytic activities. The general synthetic strategy mirrors the classical preparation, involving the reaction of zirconium tetrachloride with two equivalents of a substituted cyclopentadienyl anion. researchgate.net

These substituted cyclopentadienyl ligands are typically prepared first and then converted to their lithium or sodium salts before reaction with ZrCl₄. For example, ligands with ω-fluorenylalkyl or silyl (B83357) substituents have been synthesized and subsequently used to form the corresponding zirconocene dichloride complexes. researchgate.net The monolithiated ligand is reacted in a 2:1 ratio with zirconium tetrachloride to yield the desired substituted metallocene. researchgate.net

Another approach involves the use of fulvenes to generate substituted cyclopentadienyl ligands in situ. This method can be used to synthesize unbridged metallocene dichlorides with CH-acidic substituents without the need to isolate the ligand first. researchgate.net

| Substituent Type | Synthetic Approach | Reference |

|---|---|---|

| ω-Fluorenylalkyl | Reaction of the corresponding lithiated fluorenylalkyl-substituted cyclopentadienide with ZrCl₄. | researchgate.net |

| Silylalkyl | Reaction of the corresponding lithiated silylalkyl-substituted cyclopentadienide with ZrCl₄. | researchgate.net |

| Boryl | Reaction of lithiated boryl-substituted cyclopentadienyl derivatives with ZrCl₄. | researchgate.net |

Preparation of Ansa-Zirconocene Dichlorides

Ansa-zirconocene dichlorides are characterized by a bridge connecting the two cyclopentadienyl rings, which constrains the geometry of the complex. This structural feature can have a profound impact on the catalytic properties, particularly in stereoselective polymerization. Common bridges include ethylene (B1197577) (-CH₂CH₂-) and silylene (-SiR₂-) moieties.

The synthesis of ansa-zirconocenes typically involves the preparation of a doubly deprotonated ligand precursor, which is then reacted with zirconium tetrachloride. For instance, the chiral ansa-zirconocene derivative ethylenebis(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV) dichloride is prepared by reacting the dilithium (B8592608) salt of bis(indenyl)ethane with a ZrCl₄/THF adduct.

In the case of silylene-bridged complexes, the synthesis often starts with the reaction of a cyclopentadienyl or indenyl anion with a dichlorosilane (B8785471) (e.g., Me₂SiCl₂), followed by reaction with another cyclopentadienyl-type anion to form the bridged ligand. This ligand is then deprotonated, typically with two equivalents of an organolithium reagent like n-butyllithium, and subsequently reacted with ZrCl₄.

Generation of Zirconocene Reagents and Intermediates from Zirconocene Dichloride

Zirconocene dichloride serves as a versatile precursor for the generation of various catalytically active zirconocene reagents and intermediates, often involving the reduction of the zirconium(IV) center.

Schwartz's reagent, (Cp₂ZrHCl), is a pivotal reagent in organic synthesis, known for its hydrozirconation reactions. It is prepared by the reduction of zirconocene dichloride. wikipedia.org A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). wikipedia.org

(C₅H₅)₂ZrCl₂ + ¼ LiAlH₄ → (C₅H₅)₂ZrHCl + ¼ LiAlCl₄ wikipedia.org

Due to the strength of LiAlH₄ as a reductant, over-reduction can occur, leading to the formation of the dihydride complex, Cp₂ZrH₂. wikipedia.org This side product can be converted to Schwartz's reagent by treatment of the reaction mixture with methylene (B1212753) chloride. wikipedia.org

The Negishi reagent is a source of the zirconocene(II) fragment, "Cp₂Zr", and is valuable in oxidative cyclization reactions. wikipedia.org It is generated by treating zirconocene dichloride with two equivalents of n-butyllithium (n-BuLi). wikipedia.org This reaction initially forms a transient dibutylzirconocene species, which then undergoes β-hydride elimination to produce a zirconocene(II)-butene complex. wikipedia.orgwikipedia.org The other butyl group is lost as butane (B89635) through reductive elimination. wikipedia.org

The unstable 14-electron zirconocene(II) fragment, [Cp₂Zr], can be generated and trapped using various ligands. wikipedia.org For instance, reduction of zirconocene dichloride in the presence of phosphines can yield stable zirconocene(II) phosphine (B1218219) complexes. Similarly, dicarbonylbis(cyclopentadienyl)zirconium(II), [Zr(cp)₂(CO)₂], can be synthesized via the reductive carbonylation of a zirconocene borohydride (B1222165) precursor, which itself is derived from zirconocene dichloride. rsc.org

Zirconocene(III) complexes, which are often dimeric and feature a metal-metal bond, can be prepared through comproportionation reactions. For example, the reaction of a zirconocene(II) species, such as [Zr(cp)₂(CO)₂], with a zirconocene(IV) derivative, like zirconocene dichloride itself, can lead to the formation of a dimeric zirconocene(III) chloride, [{Zr(cp)₂Cl}₂]. rsc.org

Catalytic Applications of Zirconocene Dichloride Systems in Advanced Organic Synthesis and Polymerization

Olefin and Alpha-Olefin Polymerization Catalysis

Zirconocene (B1252598) dichloride-based catalysts have revolutionized the field of olefin polymerization, offering unprecedented control over polymer architecture and properties. These single-site catalysts, in contrast to traditional multi-sited Ziegler-Natta catalysts, exhibit well-defined active centers that lead to polymers with narrow molecular weight distributions and uniform comonomer incorporation.

The polymerization of ethylene (B1197577) using zirconocene dichloride, typically activated by methylaluminoxane (B55162) (MAO), is a cornerstone of metallocene catalysis. The Cp2ZrCl2/MAO system demonstrates high activity in producing polyethylene (B3416737). For instance, an activity of 5759 gPE/mmol Zr·h has been reported at an [Al]/[Zr] molar ratio of 770/1. taylorandfrancis.com The polymerization activity is influenced by various factors, including temperature and monomer pressure. The optimal activity is often observed around 60°C, with a slight decrease at higher temperatures. taylorandfrancis.com Increasing the ethylene pressure up to 2 atm can also enhance the catalyst's productivity. taylorandfrancis.com

Kinetic models of ethylene polymerization with the Cp2ZrCl2/MAO system have been developed to understand the reaction mechanism. These models often propose the existence of multiple active sites, chain transfer to the co-catalyst (MAO), and β-hydride elimination as a key chain termination step. organic-chemistry.org The properties of the resulting polyethylene, such as molecular weight and melting point, can be tuned by adjusting the polymerization conditions. For example, increasing the [Al]/[Zr] ratio or the polymerization temperature tends to decrease the average molecular weight of the polymer. taylorandfrancis.com The density of the polyethylene produced typically falls in the range of 0.940-0.950 g/cm³. taylorandfrancis.com

Table 1: Ethylene Polymerization with Cp2ZrCl2/MAO Catalyst System

| Parameter | Condition/Value | Effect on Polymerization |

|---|---|---|

| Catalyst System | Cp₂ZrCl₂/MAO | High activity for ethylene polymerization. |

| Activity | Up to 5759 gPE/(mmol Zr·h) | Influenced by temperature and pressure. |

| Optimal Temperature | ~60°C | Activity decreases at higher temperatures. taylorandfrancis.com |

| Monomer Pressure | Up to 2 atm | Increased pressure enhances productivity. taylorandfrancis.com |

| [Al]/[Zr] Ratio | Variable | Higher ratios can decrease polymer molecular weight. taylorandfrancis.com |

| Polymer Density | 0.940-0.950 g/cm³ | High-density polyethylene (HDPE). taylorandfrancis.com |

Zirconocene dichloride-based catalysts have demonstrated remarkable capabilities in controlling the stereochemistry of polypropylene (B1209903). By modifying the ligand framework of the zirconocene complex, it is possible to produce isotactic, syndiotactic, or atactic polypropylene.

Isotactic Polypropylene: C2-symmetric ansa-zirconocenes, such as rac-[Me2Si(indenyl)2]ZrCl2, are effective in producing isotactic polypropylene. The stereoselectivity of these catalysts can be significantly enhanced by introducing bulky substituents on the indenyl rings. For example, rac-[Me2C(3-tert-butyl-1-indenyl)2]ZrCl2 produces highly isotactic polypropylene with no detectable regioirregularities. uoa.gr The introduction of amino-olefin comonomers in propylene (B89431) polymerization with rac-[Me2Si(indenyl)2]ZrMe2 has been shown to remarkably enhance the isotacticity (mmmm pentad from 59.5% to 91.9%). capes.gov.br

Syndiotactic Polypropylene: Cs-symmetric ansa-zirconocenes, such as [Me2C(Cp)(fluorenyl)]ZrCl2, are well-known for their ability to produce syndiotactic polypropylene. capes.gov.br The mechanism for syndiospecificity involves the alternating insertion of propylene monomers from enantiotopic sides of the metallocene wedge. frontiersin.org Similar to isotactic polymerization, the incorporation of amino-olefins can increase the syndiotacticity (rrrr pentad from 66.3% to 80.8%). capes.gov.br

The choice of zirconocene precursor and reaction conditions allows for the synthesis of polypropylenes with a wide range of properties, from highly crystalline materials to amorphous elastomers. lookchem.com

Table 2: Stereoregular Propylene Polymerization with Zirconocene Catalysts

| Polymer Type | Catalyst Symmetry | Example Precursor | Key Feature |

|---|---|---|---|

| Isotactic | C₂ | rac-[Me₂Si(indenyl)₂]ZrCl₂ | Produces polypropylene with methyl groups on the same side of the polymer chain. capes.gov.br |

| Syndiotactic | Cₛ | [Me₂C(Cp)(fluorenyl)]ZrCl₂ | Produces polypropylene with methyl groups on alternating sides of the polymer chain. capes.gov.br |

The activation of the zirconocene dichloride precatalyst is a critical step in initiating polymerization. This is typically achieved through the use of a co-catalyst or activator.

Methylaluminoxane (MAO): MAO is the most common activator for zirconocene-based catalysts. It is believed to perform multiple functions, including the alkylation of the zirconocene dichloride to form a zirconocene methyl derivative, followed by the abstraction of a methyl group to generate a cationic, coordinatively unsaturated active species. researchgate.net This cationic zirconocene is the active site for olefin polymerization. nih.gov A large excess of MAO is often required to achieve high catalytic activity, with Al/Zr ratios ranging from 1000:1 to 10,000:1. mdpi.com

Organoboron Activators: Organoboron compounds, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) and trityl tetrakis(pentafluorophenyl)borate (B1229283) ([Ph3C][B(C6F5)4]), have emerged as effective activators for zirconocene catalysts. utoronto.cawikipedia.org These activators can ionize the pre-alkylated zirconocene catalyst, acting as Lewis acids to generate the active cationic species. organic-chemistry.org A key advantage of organoboron activators is that they can be used in near-stoichiometric amounts relative to the zirconocene, in contrast to the large excess required for MAO. organic-chemistry.org

Triisobutylaluminum (TIBA): TIBA is often used as a scavenger to remove impurities from the polymerization system that could deactivate the catalyst. nih.gov In some cases, TIBA can also act as a co-catalyst in conjunction with other activators. For instance, certain zirconocenes bearing substituents at the 2-position of the indenyl ring can be activated by TIBA alone for ethylene and propylene polymerization. researchgate.net

The ligand framework of the zirconocene catalyst plays a crucial role in determining its polymerization behavior and the properties of the resulting polymer. Modifications to the cyclopentadienyl (B1206354) (Cp) rings and the bridging group in ansa-metallocenes can have profound effects.

Electronic Effects: The introduction of electron-donating or electron-withdrawing substituents on the Cp rings can alter the electrophilicity of the zirconium center, thereby influencing its activity. For example, single alkyl substituents on the Cp rings can increase catalytic activity due to their electron-donating effects. pitt.edu

Steric Effects: The steric bulk of the ligands can control the stereoselectivity of polymerization, as seen in the production of isotactic and syndiotactic polypropylene. frontiersin.orgresearchgate.net Bulky substituents can also influence the molecular weight of the polymer by hindering chain transfer reactions. However, excessive steric hindrance can have a detrimental effect on catalytic activity. pitt.edu

Bridged ansa-Metallocenes: The bridge in ansa-metallocenes (e.g., -CH2CH2-, -SiMe2-) provides rigidity to the catalyst structure, which is essential for stereocontrol in propylene polymerization. The nature of the bridge can also impact the catalytic activity and the molecular weight of the polymer produced. researchgate.net

By systematically modifying the ligand structure, it is possible to fine-tune the performance of zirconocene catalysts to produce polymers with desired properties, such as molecular weight, molecular weight distribution, stereoregularity, and comonomer incorporation.

While zirconocene dichloride-based catalysts are renowned for olefin polymerization, their application has been extended to the polymerization of certain vinyl monomers.

Styrene Polymerization: Zirconocene dichloride, in combination with MAO, can catalyze the polymerization of styrene. researchgate.net The stereoregularity of the resulting polystyrene is influenced by the catalyst structure. While some systems produce atactic polystyrene, others can yield syndiotactic polystyrene. nih.gov The efficiency of metallocenes in syndiotactic polystyrene polymerization generally follows the order: titanocene (B72419) > zirconocene > hafnocene. researchgate.net

Methyl Methacrylate (B99206) (MMA) Polymerization: Cationic zirconocene complexes derived from zirconocene precursors are active catalysts for the stereospecific polymerization of MMA. psu.edu The symmetry of the catalyst can control the microstructure of the resulting poly(methyl methacrylate) (PMMA). For instance, a C1-symmetric catalyst can yield highly isotactic PMMA, while a C2-symmetric catalyst can be syndiospecific at low temperatures. psu.edu Zirconocene-catalyzed copolymerization of MMA with other methacrylate monomers has also been explored. researchgate.netresearchgate.net

The polymerization of polar vinyl monomers by zirconocene catalysts is often more challenging due to the potential for the polar functional group to coordinate to the Lewis acidic metal center and deactivate the catalyst.

Carbon-Carbon Bond Formation Reactions

Zirconocene dichloride is a versatile precursor for generating catalytically active species that promote a variety of carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis.

Carboalumination: Zirconocene dichloride catalyzes the carboalumination of alkynes with organoaluminum reagents, such as trimethylaluminum (B3029685). This reaction proceeds with high regio- and stereoselectivity to afford vinylalanes, which are valuable intermediates for further synthetic transformations. nih.gov The ligand environment on the zirconium center can be fine-tuned to control the regioselectivity of the carboalumination. organic-chemistry.org This method has been applied to the synthesis of complex natural products. researchgate.net

Carbomagnesiation: In the presence of a catalytic amount of zirconocene dichloride, Grignard reagents can add across carbon-carbon double and triple bonds. This zirconocene-catalyzed carbomagnesiation reaction provides a powerful tool for the synthesis of complex organomagnesium compounds. mdpi.com For example, the carbomagnesiation of cyclobutenes proceeds with high regio- and diastereoselectivity to yield configurationally stable cyclobutylmagnesium species that can be trapped with various electrophiles. mdpi.com

Cyclization Reactions: Zirconocene-based reagents, often generated in situ from zirconocene dichloride, can catalyze a range of cyclization reactions to form carbocyclic and heterocyclic compounds. For instance, the Negishi reagent, prepared from zirconocene dichloride and n-butyllithium, is used in oxidative cyclization reactions. nih.gov

These zirconocene-catalyzed C-C bond-forming reactions offer significant advantages in terms of selectivity and functional group tolerance, making them valuable tools for the efficient construction of complex molecular architectures.

Hydrozirconation-Mediated Transformations in Organic Synthesis

Hydrozirconation is a powerful hydrometalation reaction involving the addition of a zirconium-hydride bond across an unsaturated carbon-carbon bond (alkenes and alkynes). researchgate.net The primary reagent for this transformation is zirconocene hydrochloride (Cp₂Zr(H)Cl), known as Schwartz's reagent. thermofisher.com Zirconocene dichloride is the standard starting material for the preparation of Schwartz's reagent, which is typically synthesized by reduction with a hydride source like lithium aluminum hydride. thermofisher.comsantiago-lab.com Alternatively, catalytically active zirconium hydride species can be generated in situ from zirconocene dichloride using hydrosilanes, a method that circumvents the need to handle the air- and moisture-sensitive Schwartz's reagent directly. nih.govacs.org

The hydrozirconation of alkenes and alkynes proceeds via a concerted, four-centered transition state, resulting in syn-addition of the Zr-H bond. nih.gov With terminal alkynes, the zirconium moiety adds predominantly to the terminal carbon, yielding a trans-vinylzirconium species. santiago-lab.com For alkenes, the addition is highly regioselective, with the zirconium attaching to the least sterically hindered carbon atom. nih.gov

The resulting organozirconium intermediates are versatile nucleophiles that can undergo a wide range of subsequent transformations. santiago-lab.comnih.gov Their utility stems from their ability to react with various electrophiles, often after transmetalation to another metal. researchgate.net Key transformations include:

Protonolysis: Reaction with acids (e.g., HCl) to produce alkanes or alkenes. thermofisher.comsantiago-lab.com

Halogenation: Treatment with halogens (e.g., Br₂, I₂) to form alkyl or vinyl halides. thermofisher.comsantiago-lab.com

Acylation: Reaction with acyl chlorides to yield ketones. thermofisher.comsantiago-lab.com

Cross-Coupling: Transmetalation to copper or palladium enables participation in cross-coupling reactions (discussed in section 3.2.4). researchgate.net

The high functional group tolerance of hydrozirconation makes it a valuable tool in the synthesis of complex molecules and natural products. thermofisher.comorganic-chemistry.org

Table 1: Selected Applications of Hydrozirconation in Organic Synthesis

| Unsaturated Substrate | Electrophile | Final Product Type | Reference |

|---|---|---|---|

| Terminal Alkyne | N-Iodosuccinimide (NIS) | Vinyl Iodide | organic-chemistry.org |

| Internal Alkyne | Acyl Chloride | Enone | thermofisher.com |

| Terminal Alkene | Bromine (Br₂) | Alkyl Bromide | thermofisher.com |

| 1,5-Diene | Carbon Monoxide (CO), then I₂ | Cyclic Ketone | organic-chemistry.org |

| Tertiary Amide | (reduction) | Aldehyde or Amine | santiago-lab.comorganic-chemistry.org |

Carboalumination of Alkynes and Alkenes Catalyzed by Zirconocene Dichloride

Zirconocene dichloride catalyzes the stereospecific and regioselective addition of organoaluminum reagents across alkynes and alkenes, a process known as carboalumination. wikipedia.orgresearchgate.net This reaction provides a direct route to highly functionalized vinyl and alkylalanes, which are valuable intermediates in synthesis. organic-chemistry.org

The reaction of alkynes with trimethylaluminum, catalyzed by Cp₂ZrCl₂, is known as the Negishi methylalumination of alkynes (ZMA reaction). researchgate.netnih.gov The process involves the syn-addition of a methyl group and an aluminum moiety across the triple bond. For terminal alkynes, the reaction proceeds with high regioselectivity, placing the methyl group at the internal carbon and the aluminum at the terminal carbon. organic-chemistry.org The mechanism is believed to involve a bimetallic "superacidic" reagent formed from the interaction of zirconocene dichloride and the alkylalane. nih.govacs.org

The zirconium-catalyzed asymmetric carboalumination of alkenes (ZACA reaction), developed by Ei-ichi Negishi, facilitates the chiral functionalization of prochiral alkenes. nih.govwikipedia.org This reaction utilizes a chiral bis(indenyl)zirconium dichloride catalyst, such as (-)-bis[(1-neomenthyl)indenyl]zirconium dichloride, to direct the addition of an alkyl group from an organoaluminum reagent to one enantiotopic face of the alkene. wikipedia.orgarkat-usa.org The resulting chiral organoaluminum compound can be oxidized to produce chiral alcohols with high enantiomeric excess. wikipedia.org The ZACA reaction has proven to be a powerful tool for the synthesis of chiral natural products. nih.gov

Table 2: Zirconocene Dichloride-Catalyzed Carboalumination Reactions

| Reaction Name | Substrate | Organoaluminum Reagent | Catalyst | Key Outcome | Reference |

|---|---|---|---|---|---|

| ZMA | Terminal Alkyne | Trimethylaluminum (TMA) | Cp₂ZrCl₂ | Stereodefined trisubstituted vinylalane | wikipedia.orgresearchgate.net |

| ZACA | Monosubstituted Alkene | Trimethylaluminum (TMA) | Chiral (NMI)₂ZrCl₂ | Chiral secondary alkylalane | nih.govwikipedia.org |

| Ethylalumination | 1-Decene | Triethylaluminum (TEA) | Cp₂ZrCl₂ | Mixture of carboalumination and hydroalumination products | arkat-usa.org |

Oxidative Cyclization Reactions (e.g., Intramolecular Dienes, Intermolecular Alkynes and Olefins)

Zirconocene dichloride can be reduced in the presence of reagents like n-butyllithium to generate a highly reactive "Cp₂Zr" equivalent, often formulated as a zirconocene-butene complex (Negishi reagent). wikipedia.org This low-valent zirconium species is a powerful tool for mediating the oxidative cyclization of non-conjugated dienes and enynes, as well as the intermolecular coupling of alkynes and olefins.

In the case of intramolecular diene cyclization, the Cp₂Zr species coordinates to both double bonds of a 1,5- or 1,6-diene, leading to the formation of a five-membered zirconacyclopentane. researchgate.net This process is often highly stereoselective. The resulting zirconacycle is a versatile intermediate that can be further functionalized. For example, hydrolysis yields a substituted cycloalkane, while treatment with carbon monoxide followed by hydrolysis can lead to bicyclic ketones.

Intermolecularly, two molecules of an alkyne or olefin can be coupled in the presence of the Cp₂Zr reagent to form zirconacyclopentadienes or zirconacyclopentanes, respectively. These metallacycles serve as precursors to a variety of five-membered ring systems, including furans, thiophenes, and cyclopentadienones, upon reaction with appropriate electrophiles.

Table 3: Examples of Zirconocene-Mediated Oxidative Cyclizations

| Substrate(s) | Zirconocene Source | Intermediate | Product after Quench | Reference |

|---|---|---|---|---|

| 1,6-Heptadiene | Cp₂ZrCl₂ + 2 n-BuLi | Zirconabicyclo[3.3.0]octane | Methylcyclopentane (after H⁺) | purdue.edu |

| Allylic homoallylic diene ether | Cp₂ZrCl₂ + 2 n-BuLi | Zirconacyclopentane | Substituted tetrahydropyran (B127337) (after H⁺) | researchgate.net |

| 2 x Diphenylacetylene | Cp₂ZrCl₂ + 2 n-BuLi | Tetraphenylzirconacyclopentadiene | Tetraphenylfuran (after O₂) | wikipedia.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling)

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide or triflate. wikipedia.org Organozirconium compounds, readily prepared via hydrozirconation of alkenes and alkynes with Schwartz's reagent (derived from zirconocene dichloride), can be converted into the necessary organozinc reagents through transmetalation with a zinc salt (e.g., ZnCl₂). researchgate.netorgsyn.org

The key advantage of this two-step, one-pot procedure is the high regio- and stereoselectivity of the initial hydrozirconation step, which is then faithfully transferred to the final cross-coupled product. researchgate.net This allows for the synthesis of stereodefined dienes, enynes, and other complex structures that would be difficult to access otherwise.

The catalytic cycle of the Negishi coupling involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation, and reductive elimination. nobelprize.org In this context, the crucial transmetalation step involves the transfer of the alkyl or vinyl group from zirconium (via zinc) to the palladium center, displacing the halide. nih.govuni-muenchen.de The final reductive elimination step forms the new C-C bond and regenerates the Pd(0) catalyst. nobelprize.org

Table 4: Negishi Coupling via Organozirconium Intermediates

| Organozirconium Precursor (from alkyne/alkene) | Organic Halide | Pd Catalyst | Product Type | Reference |

|---|---|---|---|---|

| (E)-1-Octenylzirconocene chloride | Iodobenzene | Pd(PPh₃)₄ | (E)-1-Octenylbenzene | researchgate.net |

| 1-Hexylzirconocene chloride | Vinyl bromide | Pd(PPh₃)₄ | 1-Octene | researchgate.net |

| (E)-Styrylzirconocene chloride | Geranyl chloride | Pd(PPh₃)₄ | α-Farnesene | wikipedia.org |

Carbonylative Coupling of Grignard Reagents

While hydrozirconation is a powerful method for generating organozirconocenes, it is limited to substrates containing alkenes or alkynes. nih.govnih.gov A more general approach to access acyl-zirconium complexes involves the transmetalation of Grignard reagents with zirconocene dichloride in the presence of carbon monoxide (CO). nih.govtdl.org This method allows for the formation of acyl-zirconium species from a much broader range of substrates, including aryl, benzylic, and secondary or tertiary alkyl Grignard reagents, which are inaccessible via the Schwartz reagent. nih.govnih.gov

The reaction proceeds by the initial transmetalation from the Grignard reagent (R-MgX) to Cp₂ZrCl₂ to form an alkyl- or aryl-zirconocene chloride (Cp₂Zr(R)Cl). This intermediate then readily inserts a molecule of CO into the Zr-C bond to generate the corresponding acyl-zirconocene complex, [Cp₂Zr(COR)Cl]. nih.gov These acyl-zirconocenes are valuable acyl anion equivalents. nih.govtdl.org They can be coupled with various electrophiles, such as allylic or propargylic halides, often in the presence of a copper co-catalyst, to produce unsymmetrical ketones. nih.govthieme-connect.com

Table 5: Zirconocene-Mediated Carbonylative Coupling of Grignard Reagents

| Grignard Reagent | Electrophile | Co-catalyst | Product | Reference |

|---|---|---|---|---|

| Phenylmagnesium bromide | Allyl bromide | CuBr | 1-Phenyl-3-buten-1-one | nih.gov |

| Cyclohexylmagnesium chloride | Allyl bromide | CuBr | 1-Cyclohexyl-2-propen-1-one | nih.gov |

| sec-Butylmagnesium chloride | Propargyl bromide | CuBr | 3-Methyl-1,4-hexadien-3-one | nih.gov |

| Isopropylmagnesium chloride | Iodobenzene | Pd₂(dba)₃ | Isopropyl phenyl ketone | nih.gov |

Carbocycle Formation from Cyclic Enol Ethers

Zirconocene-based reagents can effectively mediate the transformation of cyclic enol ethers into functionalized carbocycles. The reaction is initiated by the low-valent "Cp₂Zr" species, generated in situ from zirconocene dichloride and an alkylmagnesium reagent like n-butylmagnesium chloride.

This reactive zirconocene complex promotes the cleavage of the C-O bond of the enol ether, followed by a cyclization process. For example, zirconocene dichloride in the presence of excess butylmagnesium chloride serves as a catalyst precursor for the stereoselective cyclization of nonconjugated dienes that contain a terminal alkoxide substituent. This leads to the formation of carbocyclic rings with adjacent vinyl and methyl groups, exhibiting a trans stereochemistry.

Asymmetric Catalysis and Enantioselective Transformations

The development of chiral zirconocene dichloride derivatives has opened the door to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The most prominent example is the Zirconium-catalyzed Asymmetric Carboalumination of Alkenes (ZACA), as discussed in section 3.2.2. nih.govwikipedia.org This reaction employs C₂-symmetric ansa-zirconocene catalysts, such as those derived from indenyl ligands bearing chiral auxiliaries (e.g., menthyl groups), to achieve high levels of enantioselectivity in the carboalumination of terminal alkenes. wikipedia.orgarkat-usa.org

The success of the ZACA reaction relies on the rigid, chiral environment created by the ligand framework around the zirconium center, which effectively differentiates between the two prochiral faces of the incoming alkene substrate during the carbometalation step. arkat-usa.org The resulting chiral organoalanes can be converted into a variety of useful building blocks, including chiral alcohols, through subsequent oxidation or cross-coupling reactions. wikipedia.org This methodology has been applied to the synthesis of numerous complex chiral compounds and deoxypolypropionate fragments found in natural products. wikipedia.org

Beyond carboalumination, chiral zirconocene catalysts have been explored in other enantioselective transformations. While the field is dominated by the ZACA reaction, ongoing research continues to explore the potential of these systems in other C-C bond-forming reactions and polymerizations.

Catalytic Asymmetric Carbomagnesiation of Unactivated Alkenes

The catalytic asymmetric carbomagnesiation of unactivated alkenes represents a significant advancement in the stereoselective formation of carbon-carbon bonds. Chiral zirconocene dichloride systems have been instrumental in this field. The reaction involves the addition of a Grignard reagent across an alkene double bond, creating a new chiral center. The enantioselectivity of this transformation is dictated by the chiral environment provided by the zirconocene catalyst.

Research in this area has demonstrated that the choice of the chiral ligand on the zirconium center is crucial for achieving high enantiomeric excess (ee). While the development of highly effective and broadly applicable chiral zirconocenes for this purpose remains an area of active investigation, the foundational studies have paved the way for new synthetic methodologies. These reactions typically proceed through a mechanism involving the formation of a zirconate intermediate, followed by the enantioselective carbozirconation of the alkene. The resulting organozirconium species then undergoes transmetalation with the Grignard reagent to regenerate the active catalyst and deliver the alkylmagnesium product.

Table 1: Examples of Catalytic Asymmetric Carbomagnesiation of Unactivated Alkenes

| Alkene Substrate | Grignard Reagent | Chiral Zirconocene Catalyst | Enantiomeric Excess (ee) |

| 1-Octene | n-PrMgCl | (S)-EBIZrCl₂ | Moderate to High |

| Styrene | EtMgCl | Chiral ansa-zirconocene | Varies with catalyst |

| 1-Hexene (B165129) | n-BuMgCl | (R)-SBIZrCl₂ | Moderate |

Asymmetric Carboalumination of Alpha-Olefins

The Zirconium-catalyzed Asymmetric Carboalumination of Alkenes (ZACA) reaction is a powerful method for the enantioselective synthesis of chiral organoalanes, which are versatile intermediates in organic synthesis. nih.gov This reaction, often utilizing chiral zirconocene dichlorides such as Erker's catalyst, (–)-(NMI)₂ZrCl₂, allows for the enantioselective addition of an alkyl group from an organoaluminum reagent to a terminal alkene. nih.govacs.org

The success of the ZACA reaction is challenged by several competing side reactions, including β-hydride transfer hydrometalation, bimetallic cyclic carbometalation, and Ziegler-Natta polymerization. acs.org The use of chlorinated hydrocarbon solvents has been found to suppress these undesired pathways. acs.org Despite these challenges, the ZACA reaction has been successfully applied to the synthesis of a variety of chiral compounds, although achieving high enantioselectivity (typically in the 70-80% ee range) can be a significant hurdle. pitt.edu Further development of more effective chiral zirconocene catalysts is an ongoing area of research to improve the enantiomeric excess. pitt.edu

Table 2: Asymmetric Carboalumination of α-Olefins with Chiral Zirconocene Dichloride Catalysts

The data presented here is illustrative of typical results obtained in ZACA reactions as described in the literature. Enantiomeric excesses can vary based on reaction conditions and substrate.

| α-Olefin | Organoaluminum Reagent | Chiral Zirconocene Catalyst | Enantiomeric Excess (ee) |

| 1-Octene | Me₃Al | (–)-(NMI)₂ZrCl₂ | ~70-80% |

| 1-Decene | Me₃Al | (–)-(NMI)₂ZrCl₂ | ~75% |

| Allylbenzene | Me₃Al | (–)-(NMI)₂ZrCl₂ | ~72% |

Chiral Zirconocene Catalysts in Stereoselective Functionalization of Alkenes

Chiral zirconocene catalysts, particularly derivatives of zirconocene dichloride, are pivotal in a variety of stereoselective functionalizations of alkenes beyond carbometalation reactions. These catalysts can induce chirality in polymerization, cyclization, and other carbon-carbon bond-forming reactions. The stereocontrol exerted by the catalyst arises from the rigid chiral framework of the ligands attached to the zirconium center.

One of the most significant applications is in the stereoselective polymerization of α-olefins like propylene. Chiral ansa-zirconocenes can produce isotactic or syndiotactic polymers depending on the symmetry of the catalyst. iupac.org This control over the polymer microstructure is of immense industrial importance.

Furthermore, chiral zirconocene catalysts have been employed in the enantioselective synthesis of functionalized oligomers. scilit.com For instance, the reaction of 1-hexene with trimethylaluminum in the presence of an enantiomerically pure ansa-zirconocene dichloride can yield enantiomerically enriched and diastereomerically pure dimers and oligomers. scilit.com These reactions showcase the ability of chiral zirconocene catalysts to control multiple aspects of stereoselectivity in complex transformations.

Table 3: Stereoselective Functionalization of Alkenes using Chiral Zirconocene Catalysts

| Reaction Type | Alkene Substrate(s) | Chiral Zirconocene Catalyst | Product | Stereoselectivity |

| Polymerization | Propylene | rac-[ethylenebis(indenyl)]ZrCl₂ | Isotactic Polypropylene | High |

| Polymerization | Propylene | meso-[ethylenebis(indenyl)]ZrCl₂ | Atactic Polypropylene | Low |

| Oligomerization | 1-Hexene and AlMe₃ | (R,R)-ethylenebis(4,5,6,7-tetrahydroinden-1-yl)ZrCl₂ | Functionalized dimers and oligomers | 38–93% ee, 99% dr |

Other Catalytic Applications

Semireduction of Amides to Imines via Zirconocene Hydride Catalysis

The partial reduction of amides to imines is a challenging transformation, as many reducing agents tend to proceed to the corresponding amine. Zirconocene hydride catalysis, generated in situ from zirconocene dichloride, offers a mild and chemoselective method for this semireduction. This process typically utilizes a hydrosilane as the terminal reductant and a catalytic amount of Cp₂ZrCl₂.

This methodology is applicable to both secondary and tertiary amides. For secondary amides, the reaction proceeds via a reductive deoxygenation to furnish a diverse array of imines in high yields. The reaction exhibits excellent chemoselectivity, tolerating various functional groups that are typically reactive towards zirconium hydrides. Notably, this catalytic system can be handled without the need for a glovebox, enhancing its practical utility.

Table 4: Zirconocene Hydride-Catalyzed Semireduction of Secondary Amides

Yields are representative and can vary based on specific substrates and reaction conditions.

| Amide Substrate | Product Imine | Yield |

| N-Phenylbenzamide | N-Benzylidenebenzenamine | High |

| N-(4-Methoxyphenyl)acetamide | N-(1-Ethylimino)-4-methoxybenzene | Good |

| N-Methyl-2-phenylacetamide | N-(2-Phenylethylidene)methanamine | High |

Reductive Transamination of Tertiary Amides

Building upon the zirconocene hydride-catalyzed semireduction, a novel reductive transamination of tertiary amides has been developed. This transformation is achieved by carrying out the reaction in the presence of a primary amine at room temperature. This one-pot process provides access to a wide variety of imines, often in excellent yields.

The proposed mechanism involves the hydrozirconation of the tertiary amide to form a hemiaminal intermediate. This intermediate then undergoes transamination with the primary amine present in the reaction mixture, leading to the formation of the desired imine. The resulting zirconocene(IV) species is then reduced by the hydrosilane to regenerate the active zirconocene hydride catalyst, thus completing the catalytic cycle.

Table 5: Reductive Transamination of Tertiary Amides with Primary Amines

Yields are representative and can vary based on specific substrates and reaction conditions.

| Tertiary Amide | Primary Amine | Product Imine | Yield |

| N,N-Dimethylbenzamide | Benzylamine | N-Benzyl-1-phenylmethanimine | Up to 98% |

| 1-(Pyrrolidin-1-yl)ethan-1-one | Aniline | N-Phenyl-ethanimine | High |

| N,N-Diethyl-4-methoxybenzamide | Isopropylamine | N-Isopropyl-1-(4-methoxyphenyl)methanimine | Good |

Oligomerization of Alpha-Olefins and Product Distribution

Zirconocene dichloride, when activated with a cocatalyst such as methylaluminoxane (MAO), is a highly effective catalyst for the oligomerization of α-olefins. The product distribution, including the degree of oligomerization and the formation of dimers versus higher oligomers, is highly dependent on the reaction conditions, the structure of the zirconocene catalyst, and the nature and amount of the cocatalyst.

It has been observed that using a minimal excess of MAO can lead to the selective dimerization of α-olefins. researchgate.net In contrast, higher ratios of MAO to zirconocene tend to favor the formation of higher oligomers. researchgate.net The presence of chloride in the catalytic system has been shown to play a crucial role in promoting dimerization. researchgate.net The structure of the zirconocene itself also has a significant impact; for example, sterically hindered zirconocenes can influence the chain transfer versus chain propagation rates, leading to oligomers with narrow molar mass distributions. hhu.de

Table 6: Product Distribution in the Oligomerization of 1-Hexene with Various Zirconocene Dichloride Systems

Product distribution is influenced by reaction time, temperature, and catalyst/cocatalyst concentrations.

| Zirconocene Catalyst | Cocatalyst/Activator | Major Product(s) | Observations |

| Cp₂ZrCl₂ | HAlBuⁱ₂ / [Ph₃C][B(C₆F₅)₄] (low ratio) | Dimer | High selectivity for dimerization. nih.gov |

| Cp₂ZrCl₂ | HAlBuⁱ₂ / [Ph₃C][B(C₆F₅)₄] (high ratio) | Heavier oligomers (n=1-5) | Increased formation of higher oligomers. nih.gov |

| Cp₂ZrCl₂ | MMAO-12 | Dimer and light oligomers | Good activity and selectivity for dimers. nih.gov |

| (tBuCp)₂ZrCl₂ | MAO | Oligomers with narrow MWD | Tailorable molar mass. hhu.de |

| (nBuCp)₂ZrCl₂ | MAO | Bimodal MWD oligomers | Suggests two active species. mdpi.com |

Hydrodefluorination of Carbon-Fluorine Bonds

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective activation and transformation a significant challenge. Zirconocene dichloride, in conjunction with suitable reducing agents, has emerged as a potent catalytic system for the hydrodefluorination (HDF) of C(sp²)–F bonds in fluoroarenes. This process replaces a fluorine atom with a hydrogen atom, offering a pathway to selectively synthesize partially fluorinated compounds from readily available perfluorinated precursors. wikipedia.org

Research has demonstrated that the combination of zirconocene dichloride with four-coordinate diketiminate-stabilized aluminum dihydrides serves as an effective system for the HDF of various fluoroarenes. thieme-connect.com In this catalytic cycle, the aluminum compound acts as the terminal reductant. nih.govscilit.com The reaction's efficacy is attributed to the rapid transfer of fluoride (B91410) and fluoroaryl ligands between the zirconium catalyst and the aluminum reductant. thieme-connect.com Mechanistic studies have led to the isolation of a heterobimetallic complex containing both zirconium and aluminum, which has been proven to be catalytically competent. nih.govscilit.com

The thermodynamic driving force for this transformation is the formation of a strong metal-fluorine bond, which compensates for the energy required to cleave the stable C-F bond. wikipedia.org This methodology has been successfully applied to a range of substrates, including those with multiple fluorine atoms, showcasing its potential for controlled, selective defluorination. For instance, pentafluoropyridine (B1199360) can be selectively hydrodefluorinated at the 4-position. researchgate.net The reaction conditions can be tuned (e.g., temperature) to achieve high yields of the desired hydrodefluorinated products. thieme-connect.com

Promotion of Greener Amidations of Carboxylic Acids and Amines

The formation of amide bonds is a cornerstone of organic and medicinal chemistry. Traditional methods often rely on coupling reagents that generate significant amounts of waste, running counter to the principles of green chemistry. sciepub.comtaylorfrancis.com Zirconocene dichloride has been identified as an effective catalyst for the direct amidation of both carboxylic acids and esters with amines, providing a more atom-economical and environmentally benign alternative. researchgate.netsdu.dk

In a typical procedure, unactivated carboxylic esters react with primary or secondary amines in the presence of a catalytic amount (e.g., 10 mol%) of zirconocene dichloride in a solvent like toluene (B28343) at elevated temperatures (e.g., 110 °C) to produce amides in good to excellent yields. researchgate.netsdu.dk This catalytic system is applicable to a wide range of substrates, including both aliphatic and aromatic esters and amines. researchgate.net A key advantage of this method is its high stereochemical retention; chiral esters and amines react with almost complete retention of configuration. researchgate.net Zirconocene dichloride also catalyzes the transamidation of primary amides with amines under relatively mild conditions (30–100 ºC). tcichemicals.com The reaction mechanism is proposed to involve the formation of a zirconium amide intermediate. tcichemicals.com

Photoinitiation in Radical Photopolymerization

Zirconocene dichloride (Cp₂ZrCl₂) has been identified as a highly efficient cleavable photoinitiator for radical photopolymerization reactions. nih.gov Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals, cations, or anions) that initiate polymerization. mdpi.com Cp₂ZrCl₂ functions as a Type I photoinitiator, where the molecule undergoes bond dissociation upon irradiation to yield initiating radicals. nih.govresearchgate.net

A remarkable feature of the Cp₂ZrCl₂ system is its effectiveness in aerated conditions, where oxygen typically inhibits radical polymerization. nih.gov Its efficiency has been shown to be higher than that of standard Type I photoinitiators like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA). nih.gov When used as an additive with DMPA, it demonstrates an excellent ability to overcome oxygen inhibition. nih.gov The photochemical reactivity is ascribed to a bimolecular homolytic substitution (S_H2) mechanism that converts peroxyl radicals into new radicals capable of initiating polymerization. nih.gov

Electron spin resonance (ESR) experiments have provided strong evidence for the formation of radicals upon UV irradiation of zirconocene dichloride. chemrxiv.orgchemrxiv.org The initiation process involves the homolytic cleavage of the bond between the cyclopentadienyl (Cp) ligand and the zirconium atom, generating radical species that can initiate polymerization. chemrxiv.org A unique outcome of this photoinitiation process under air is the in situ formation of zirconium-based nanoparticles with diameters ranging from 50 to 70 nm. nih.gov

Mechanistic Investigations of Zirconocene Dichloride Catalysis

Elucidation of Catalytic Cycles and Reaction Pathways

The catalytic activity of zirconocene (B1252598) dichloride, particularly in olefin polymerization, is initiated through its interaction with a cocatalyst, most commonly an organoaluminum compound like methylaluminoxane (B55162) (MAO). The generally accepted mechanism begins with the activation of the zirconocene dichloride precatalyst. This process involves the alkylation of the zirconium center by the cocatalyst, replacing one or both chloride ligands with alkyl groups (e.g., methyl groups from MAO), followed by the abstraction of a ligand (like a chloride or methyl group) to generate a coordinatively unsaturated, electrophilic cationic zirconium species, [Cp₂ZrR]⁺ (where R is an alkyl group). This cationic species is the primary active center for polymerization. researchgate.net

The catalytic cycle for polymerization proceeds via a coordination-insertion mechanism. The key steps are:

Olefin Coordination: An olefin monomer from the reaction medium coordinates to the vacant site on the cationic zirconium center.

Migratory Insertion: The coordinated olefin then inserts into the zirconium-alkyl (or zirconium-polymer chain) bond. This step extends the polymer chain by one monomer unit and regenerates the vacant coordination site, allowing the cycle to continue. This propagation step is typically much faster than the initiation step. core.ac.uk

Chain Termination/Transfer: The growth of the polymer chain is terminated through several pathways, which results in a "dead" polymer chain and allows the catalyst to initiate a new chain. These pathways, discussed in more detail in section 4.4, include β-hydride elimination and chain transfer to the cocatalyst or monomer. mdpi.commdpi.com

Beyond polymerization, zirconocene dichloride-based systems can catalyze other transformations. For instance, in the presence of reducing agents like diisobutylaluminum hydride (HAlⁱBu₂), zirconocene hydrides are formed in situ. nih.govwikipedia.org These hydride species are central to catalytic cycles for reactions such as carbonyl reduction, which can proceed through hydrozirconation followed by a σ-bond metathesis step to regenerate the active hydride. nih.govbohrium.com In some cases, cooperative catalysis involving multiple metallic centers, such as bimetallic Zr,Zr-hydride intermediates, has been proposed to be the precursor for active sites in specific reactions like alkene dimerization. nih.gov

Identification and Characterization of Active Catalytic Species (e.g., Cationic Methylzirconocene, Hydride-Bridged Species)

The transformation of the stable zirconocene dichloride precatalyst into a highly reactive catalytic species is fundamental to its function. The active species are often transient and present in low concentrations, making their identification and characterization challenging.

Cationic Methylzirconocene: In olefin polymerization activated by MAO or borate (B1201080) compounds, the active catalyst is widely accepted to be a 14-electron cationic alkylzirconocene species, such as [Cp₂ZrCH₃]⁺. researchgate.netresearchgate.net This species is formed when the cocatalyst abstracts a methyl group from the dimethylated intermediate, Cp₂Zr(CH₃)₂, creating a vacant coordination site essential for monomer binding. researchgate.net The resulting ion pair, consisting of the zirconocene cation and a bulky, non-coordinating anion from the cocatalyst (e.g., [CH₃B(C₆F₅)₃]⁻ or a complex MAO-derived anion), is the key entity driving polymer chain growth. core.ac.uknih.gov The nature of the counterion significantly influences catalyst activity and the energetics of the chain growth sequence. nih.gov

Hydride-Bridged Species: Zirconocene hydride species are crucial intermediates in many catalytic processes. nih.gov They can be formed in situ from zirconocene dichloride through reaction with organoaluminum hydrides like HAlⁱBu₂ or via β-hydride elimination from a growing polymer chain. mdpi.comacs.org These hydrides can exist as various complex structures. NMR spectroscopy has been instrumental in identifying alkylaluminum-complexed zirconocene dihydrides and trihydride clusters. acs.org For example, reactions with HAlⁱBu₂ can yield binuclear dihydride complexes of the type Me₂E(RₙC₅H₄₋ₙ)₂Zr(Cl)(μ-H)₂AlⁱBu₂ or tetranuclear trihydride clusters, depending on the ligand structure of the zirconocene. acs.org In some systems, bimetallic Zr,Zr-hydride intermediates have been identified as precursors to catalytically active sites for alkene dimerization. nih.gov These hydride-bridged species can be considered dormant states in polymerization but are key active species in other reactions like reductions and isomerizations. nih.govcaltech.edu

Kinetic Modeling of Polymerization Processes

Kinetic modeling is a powerful tool for understanding the complex mechanisms of zirconocene-catalyzed polymerization, allowing for the prediction of reaction rates and polymer properties. umass.edu Early models for the zirconocene dichloride/MAO system incorporated key mechanistic steps, including chain transfer to MAO, β-hydride chain transfer, the presence of multiple active site types, and deactivation steps. mdpi.com

The values of these constants are highly dependent on the specific zirconocene catalyst, the cocatalyst, monomer concentration, and reaction temperature. umass.edu

Table 1: Example Kinetic Rate Constants for Propylene (B89431) Polymerization This table presents illustrative data from different studies to show the range and type of kinetic parameters determined. Conditions vary between studies.

| Catalyst System | Temperature (°C) | Parameter | Value | Reference |

|---|---|---|---|---|

rac-Et(Ind)₂ZrCl₂/MAO |

40 | kₚ (Site 1) | 365 L/(mol·s) | umass.edu |

rac-Et(Ind)₂ZrCl₂/MAO |

40 | kₚ (Site 2) | 362 L/(mol·s) | umass.edu |

(SBI)ZrMe₂/Borate |

25 | kₚ | (17.2 ± 1.4) x 10³ L/(mol·s) | nih.gov |

(SBI)ZrCl₂/MAO |

40 | kₚ | (6 ± 2) x 10² L/(mol·s) | nih.gov |

rac-Et(Ind)₂ZrCl₂/MAO |

40 | kH (β-hydride transfer) | 26.5 s⁻¹ | umass.eduacs.org |

rac-Et(4,7-Me₂-1-Ind)₂ZrCl₂/MAO |

40 | kₐₗ (transfer to TMA) | 5.46 x 10³ L/(mol·s) | umass.eduacs.org |

A key finding from kinetic modeling of zirconocene-catalyzed polymerization is the existence of multiple types of active sites. mdpi.com This phenomenon is often invoked to explain the broad molecular weight distributions of polymers produced by what are nominally "single-site" catalysts. These different sites may arise from variations in the local coordination environment of the zirconium cation, such as different structures of the MAO counterion or the formation of catalyst dimers or aggregates. umass.edu

Kinetic models often incorporate two or more distinct active sites, each with its own set of rate constants for propagation, transfer, and deactivation. mdpi.comumass.edu Some models also include the possibility of a gradual transition or interconversion between these sites. mdpi.com For example, an active polymer of one type might transition to a second type, which may have different propagation and deactivation characteristics. mdpi.com The presence of multiple sites is particularly evident at lower temperatures, and simulations suggest that these sites can be reactivated after deactivation. mdpi.com

Chain Transfer Mechanisms (e.g., Beta-Hydride Chain Transfer, Chain Transfer to Cocatalyst)

Chain transfer reactions are crucial termination events in olefin polymerization that determine the molecular weight of the final polymer and regenerate the active catalyst for a new chain. The primary mechanisms for zirconocene dichloride systems are β-hydride transfer and chain transfer to the aluminum cocatalyst.

Beta-Hydride Chain Transfer: This is an intramolecular process where a hydrogen atom on the β-carbon of the growing polymer chain is transferred to the zirconium center. This eliminates the polymer chain, which now possesses a terminal double bond (e.g., a vinylidene end-group), and forms a zirconocene hydride species. umass.eduacs.org This zirconocene hydride can then be re-alkylated by a monomer unit to start a new polymer chain. The rate of β-hydride transfer is a significant factor in controlling polymer molecular weight, especially at low monomer concentrations and higher temperatures. umass.eduacs.org

Chain Transfer to Cocatalyst: This is a bimolecular process involving the organoaluminum cocatalyst (e.g., trimethylaluminum (B3029685) (TMA) present in MAO). The growing polymer chain is transferred from the zirconium center to an aluminum atom of the cocatalyst. mdpi.comumass.eduacs.org This process yields a dead polymer chain attached to aluminum and regenerates an alkyl-zirconium species that can initiate a new chain. This pathway becomes more significant at higher concentrations of the aluminum cocatalyst. umass.edu Kinetic models have been developed to quantify the rate of this transfer reaction, showing it competes directly with β-hydride transfer and propagation. acs.org

Catalyst Deactivation and Reactivation Steps

Deactivation Mechanisms:

Bimolecular Deactivation: Active catalyst centers can react with each other to form inactive dimeric or higher-order species. This is often modeled as a second-order kinetic process.

Impurity Poisoning: Trace amounts of impurities (like water or oxygen) in the feedstock can irreversibly react with and destroy the highly electrophilic active sites.

Formation of Dormant Species: Certain reaction pathways can lead to catalyst species that are temporarily inactive, or "dormant." For example, a 2,1-regioinsertion of propylene can result in a secondary Zr-alkyl species that is slow to propagate further, effectively taking the catalyst out of the active cycle. caltech.edumdpi.com

Intramolecular C-H Activation: In some cases, the highly reactive cationic zirconium center can activate a C-H bond within its own ligand framework, leading to a stable, inactive complex. This has been identified as a potential deactivation pathway for certain substituted zirconocene systems. mdpi.com

Reactivation Steps: The concept of catalyst reactivation is also incorporated into kinetic models. mdpi.com Deactivated or dormant species are not always irreversibly lost. It has been proposed that the cocatalyst (e.g., MAO or boron-based activators) or the monomer itself can reactivate these species, returning them to the catalytic cycle. mdpi.com For instance, a deactivated species might be reactivated through reaction with both the monomer and an organoboron activator. mdpi.compsecommunity.org The possibility of reversible activation and deactivation with MAO has also been included in comprehensive kinetic mechanisms. mdpi.com

Ligand Exchange Processes in Zirconocene Dichloride-Trimethylaluminum Bimetallic Systems

Bimetallic catalytic systems composed of zirconocene dichlorides (L₂ZrCl₂) and organoaluminum compounds, such as trimethylaluminum (AlMe₃), are foundational in organometallic chemistry and catalysis. These systems are instrumental in processes like hydro-, carbo-, and cycloalumination of unsaturated compounds. The activation of the zirconocene dichloride precursor and the subsequent catalytic cycle are governed by a series of complex ligand exchange processes. The interaction between the zirconocene and the aluminum cocatalyst leads to the formation of catalytically active alkylated metal complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool for elucidating the structures and dynamic behaviors of the intermediates in these systems. Studies on various L₂ZrCl₂–AlMe₃ systems have revealed that σ-ligand exchange is the initial and crucial step. This process involves the transfer of alkyl groups from the aluminum compound to the zirconium center, replacing the chloride ligands. This generates the active hydride or alkyl metal complexes necessary for catalytic transformations.

The ligand exchange is a multi-stage process. The first stage involves the formation of a monoalkyl-substituted zirconocene complex (L₂ZrMeCl) and dimethylaluminum chloride (Me₂AlCl). This is followed by a second exchange, which produces the dimethylated zirconocene species (L₂ZrMe₂). An intermediate complex with the formula Cp₂ZrMeCl···AlMe₃ has been detected at low temperatures (-85 °C) using ¹H NMR, highlighting the stepwise nature of the exchange.

The rates and equilibrium constants of these exchange processes are significantly influenced by the steric and electronic properties of the cyclopentadienyl (B1206354) (Cp) ligands on the zirconium center. Research has systematically investigated a range of zirconocene dichlorides to understand this structure-activity relationship. The catalytic activity and chemoselectivity of these zirconocenes in reactions of alkenes with AlMe₃ have been directly correlated with the constants of the ligand exchange processes. The effect of the solvent and the concentration of the organoaluminum compound on the activation parameters of the alkyl exchange have also been studied in detail.

| Compound Name | Abbreviation / Formula |

|---|---|

| Bis(cyclopentadienyl)zirconium dichloride | Cp₂ZrCl₂ |

| Bis(methylcyclopentadienyl)zirconium dichloride | (CpMe)₂ZrCl₂ |

| Bis(pentamethylcyclopentadienyl)zirconium dichloride | (C₅Me₅)₂ZrCl₂ |

| Dimethylsilanediylbis(cyclopentadienyl)zirconium dichloride | Me₂SiCp₂ZrCl₂ |

| rac-Ethylenebis(indenyl)zirconium dichloride | rac-C₂H₄(Ind)₂ZrCl₂ |

| rac-Ethylenebis(tetrahydroindenyl)zirconium dichloride | rac-C₂H₄(THInd)₂ZrCl₂ |

| rac-Dimethylsilylbis(indenyl)zirconium dichloride | rac-Me₂Si(Ind)₂ZrCl₂ |

Conformational Mobility and its Influence on Enantioselectivity

Enantioselectivity in catalysis is the preferential formation of one enantiomer of a chiral product over the other. In the context of zirconocene-based catalysts, the stereochemical control exerted by the catalyst is intimately linked to its three-dimensional structure and, crucially, its conformational mobility. The parent compound, bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂), possesses relatively high conformational freedom due to the free rotation of the two cyclopentadienyl rings around the metal-ligand axis. This flexibility generally results in poor enantioselectivity in asymmetric reactions, as multiple, energetically similar transition states can lead to different stereoisomers.

To achieve high enantioselectivity, catalyst design has focused on restricting this conformational mobility. This is most effectively accomplished through the use of ansa-metallocenes. In these structures, the two cyclopentadienyl (or related indenyl) rings are linked by a bridging group (e.g., -CH₂CH₂-, -SiMe₂-). This bridge severely restricts the rotation of the rings, locking the catalyst into a specific, rigid C₂-symmetric or Cₛ-symmetric conformation. This defined chiral environment around the zirconium active site allows for effective discrimination between the two prochiral faces of an incoming substrate, leading to the preferential formation of a single enantiomer.

The nature of this "conformational lock" has a direct impact on catalytic performance, particularly at elevated temperatures used in industrial processes. Catalysts with "soft" conformational locks may lose their stereoselectivity at higher temperatures as increased thermal energy allows the catalyst to overcome rotational barriers, leading to a loss of the rigid, well-defined structure. In contrast, catalysts with "hard" conformational locks, featuring more rigid bridging units, can maintain their structural integrity and high enantioselectivity even at higher operational temperatures. acs.org

The relationship between the catalyst's geometry and the resulting polymer stereochemistry is a key area of investigation. For instance, in propylene polymerization, C₂-symmetric ansa-zirconocenes typically produce isotactic polypropylene (B1209903), while Cₛ-symmetric catalysts yield syndiotactic polypropylene. This demonstrates that the fixed spatial arrangement of the ligands, dictated by the restricted conformational mobility, directly controls the stereochemical outcome of the polymerization process. rsc.org Therefore, the rational design of ansa-bridges to control conformational dynamics is a paramount strategy in the development of highly enantioselective zirconocene catalysts. uni-konstanz.de

| Catalyst Symmetry | Typical Polymer Microstructure | Description |

|---|---|---|

| C₂-Symmetric | Isotactic | Pendant groups are all on the same side of the polymer chain. |

| Cₛ-Symmetric | Syndiotactic | Pendant groups are on alternating sides of the polymer chain. |

| Achiral (e.g., Cp₂ZrCl₂) | Atactic | Pendant groups are randomly arranged along the polymer chain. |

Spectroscopic and Computational Studies of Zirconocene Dichloride Complexes

Spectroscopic Characterization Techniques

Spectroscopy serves as a fundamental tool for the detailed characterization of zirconocene (B1252598) dichloride, from its basic structure to its behavior in catalytic systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the structure and dynamics of zirconocene dichloride and its derivatives in solution. ¹H and ¹³C NMR are routinely used to confirm the identity and purity of the complex.

Ligand exchange processes, which are fundamental to the catalytic activity of zirconocene-based systems, have been extensively studied by NMR. For example, the reaction between zirconocene dichloride and organoaluminum compounds like trimethylaluminum (B3029685) (AlMe₃) has been monitored using NMR to identify the structures and dynamic features of the resulting intermediates. rsc.orgresearchgate.net Similarly, studies on the interaction of zirconocene dichloride with diethylzinc (B1219324) (Et₂Zn) in a d-6-benzene solution used 1D and 2D NMR methods to identify the formation of alkylated products such as bis-(cyclopentadienyl)ethylzirconium chloride and bis-(cyclopentadienyl)diethylzirconium through ligand exchange. chemrxiv.orgresearchgate.netchemrxiv.org These studies are vital for understanding the generation of active catalytic sites.

Theoretical calculations are often used in conjunction with experimental data. The predicted ¹H and ¹³C NMR chemical shifts for zirconocene dichloride, calculated using the GIAO method at the B3LYP/6-311++G** level of theory, show reasonable concordance with experimental values, though theoretical calculations tend to overestimate the shifts, particularly for the ¹³C nucleus. researchgate.net

| Nucleus | Experimental (in benzene-d₆) | Calculated (in n-hexane) | Calculated (in aqueous solution) |

|---|---|---|---|

| ¹H | Not specified in source | ~0.45 ppm RMSD vs. exp. | ~0.56 ppm RMSD vs. exp. |

| ¹³C | Not specified in source | ~12.27 ppm RMSD vs. exp. | ~12.55 ppm RMSD vs. exp. |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used for studying species with unpaired electrons, such as radicals or certain transition metal ions. mlsu.ac.in In the context of zirconocene dichloride chemistry, ESR is invaluable for detecting and characterizing paramagnetic intermediates. For instance, the reduction of zirconocene dihalides with magnesium has been studied by ESR, providing evidence for the formation of zirconium(III) hydride species, which are crucial intermediates in certain catalytic cycles. acs.org This technique allows for the direct observation of these transient, reactive species, offering insights into reaction mechanisms that cannot be obtained by other means. acs.orglibretexts.org

When zirconocene dichloride is used as a heterogeneous catalyst, it is often immobilized on a solid support. Diffuse Reflectance FT-IR (DRIFT) spectroscopy and Scanning Electron Microscopy with Energy-Dispersive X-ray spectroscopy (SEM-EDX) are key techniques for characterizing these supported catalysts.

DRIFT spectroscopy provides information about the chemical bonds and functional groups on the surface of the catalyst, helping to understand the interaction between the zirconocene complex and the support material. SEM provides high-resolution images of the surface morphology and particle size distribution of the catalyst. researchgate.netrsc.org EDX analysis complements SEM by providing the elemental composition of the surface, confirming the presence and distribution of zirconium, chlorine, and other elements from the support (e.g., Si, O, Fe, C). researchgate.netrsc.org For example, these techniques have been used to compare novel zirconocene aluminohydride complexes supported on silica (B1680970) pretreated with methylaluminoxane (B55162) (MAO) against conventional supported zirconocene dichloride catalysts. researchgate.net Similarly, a zirconocene complex anchored on magnetic reduced graphene oxide (rGO@Fe₃O₄) was characterized using SEM to study its morphology and EDX to confirm the presence of Zr (4.66%), Fe (18.00%), Cl (4.06%), C (47.10%), and O (26.18%). rsc.org

X-ray Crystallography for Molecular Structure Determination

Single-crystal X-ray crystallography provides the most definitive information about the solid-state molecular structure of a compound. The structure of zirconocene dichloride has been determined with high precision using this technique. iucr.org It is a bent metallocene, where the two cyclopentadienyl (B1206354) (Cp) rings are not parallel. iucr.orgwikipedia.org The two chloride ligands and the centroids of the Cp rings form a distorted tetrahedral geometry around the central zirconium atom. iucr.org

The detailed structural parameters, including bond lengths and angles, are crucial for understanding the steric environment around the metal center, which in turn influences its catalytic properties.

| Parameter | Value |

|---|---|

| Zr–Cl bond length | ~2.447 Å |

| Average C–C bond length (Cp ring) | 1.359 - 1.384 Å |

| Cl–Zr–Cl angle | 97.1° |

| Cp(centroid)–Zr–Cp(centroid) angle | 128° |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for complementing experimental studies of zirconocene dichloride. scispace.commdpi.com DFT allows for the investigation of molecular structures, energies, and electronic properties at the atomic level.